4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
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Overview
Description
4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C7H5BrF3NO and a molecular weight of 256.02 g/mol . It is characterized by the presence of a bromine atom at the 4-position and a trifluoroethoxy group at the 2-position on a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 4-bromo-2-hydroxypyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to remove the bromine atom or to modify the trifluoroethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated or modified pyridine derivatives.
Scientific Research Applications
4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylpyridine
- 4-Bromo-2,2,2-trifluoroacetophenone
- 2-Bromo-5-fluoropyridine
Uniqueness
4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of both a bromine atom and a trifluoroethoxy group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced lipophilicity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-bromo-2-(2,2,2-trifluoroethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-1-2-12-6(3-5)13-4-7(9,10)11/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFCOYMEICRTCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738674 |
Source
|
Record name | 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161952-62-1 |
Source
|
Record name | 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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